REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][OH:7])=[CH:4][CH:3]=1.C(N(CC)CC)C.[C:17]([Si:21](Cl)([C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1)[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)([CH3:20])([CH3:19])[CH3:18]>CN(C=O)C>[O:7]([CH2:6][C:5]1[CH:8]=[CH:9][C:2]([Br:1])=[CH:3][CH:4]=1)[Si:21]([C:17]([CH3:20])([CH3:19])[CH3:18])([C:28]1[CH:29]=[CH:30][CH:31]=[CH:32][CH:33]=1)[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1
|
Name
|
|
Quantity
|
7.48 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(CO)C=C1
|
Name
|
|
Quantity
|
6.07 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
14.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Si](C1=CC=CC=C1)(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred further for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ice-water bath was removed
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned between ether, ice-water, and 2N hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
O([Si](C1=CC=CC=C1)(C1=CC=CC=C1)C(C)(C)C)CC1=CC=C(C=C1)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |